

# SiR-Tetrazine in STED Microscopy: Application Notes and Protocols

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Compound of Interest		
Compound Name:	SiR-tetrazine	
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This document provides detailed application notes and protocols for the use of Silicon-Rhodamine-tetrazine (**SiR-tetrazine**) in Stimulated Emission Depletion (STED) microscopy. The combination of SiR derivatives with bioorthogonal labeling strategies has opened new avenues for super-resolution imaging of cellular structures with high specificity and minimal perturbation.

# Introduction to SiR-Tetrazine for STED Microscopy

**SiR-tetrazine** is a cell-permeable, fluorogenic dye that belongs to the silicon-rhodamine family of fluorophores. Its application in STED microscopy is particularly advantageous due to its farred emission, which minimizes phototoxicity and cellular autofluorescence. The tetrazine moiety allows for a highly specific and rapid bioorthogonal reaction with a dienophile, most commonly a strained trans-cyclooctene (TCO) or bicyclononyne (BCN).[1][2][3] This "click chemistry" reaction enables the precise labeling of target biomolecules in living or fixed cells.[4] [5]

The primary method for introducing the dienophile into a specific protein of interest is through genetic code expansion.[6][7][8] This technique involves the site-specific incorporation of a non-canonical amino acid (ncAA) containing the TCO or BCN group into the protein's amino acid sequence in response to an amber stop codon (TAG).[4][6] The subsequent addition of **SiR-tetrazine** results in a covalent bond between the dye and the target protein, allowing for high-resolution imaging with STED microscopy.[1][4] The fluorogenic nature of some tetrazine



dyes, where fluorescence intensity significantly increases upon reaction with the dienophile, is a key advantage for live-cell imaging as it reduces background from unbound probes and can eliminate the need for wash steps.[9][10]

# **Key Applications**

- Live-Cell Super-Resolution Imaging: The cell permeability and low toxicity of **SiR-tetrazine** make it an ideal probe for dynamic studies in living cells.[1][4]
- Cytoskeletal Imaging: High-resolution visualization of cytoskeletal components like actin and vimentin filaments.[1][4]
- Protein-Specific Labeling: Precise labeling and tracking of specific proteins within the cellular environment.[7][8]
- Multi-Color Imaging: SiR-tetrazine can be used in combination with other fluorophores for simultaneous multi-target STED imaging.

# **Quantitative Data**

The following table summarizes key quantitative parameters reported in studies utilizing **SiR-tetrazine** and similar derivatives in STED microscopy.



Parameter	Value	Target/Application	Reference
Resolution (FWHM)	Confocal: ~250 nmSTED: < 100 nm	Vimentin in live COS-7 cells	[1]
Resolution Improvement	From 147-154 nm (STED) to 107-135 nm (SPLIT-STED)	Replication foci in U937-PR9 cells	[11]
Time-Lapse Imaging	Up to 60 frames	Live-cell STED imaging	[3]
Labeling Concentration	1-5 μΜ	Tetrazine-fluorophore for live-cell labeling	[12]
Incubation Time	5-15 minutes	Tetrazine-fluorophore for live-cell labeling	[12]
Reaction Kinetics (k2)	1 - 1x10^6 M <sup>-1</sup> s <sup>-1</sup>	Tetrazine-TCO ligation	[13]
Fluorescence Enhancement	Up to 582-fold	Difluoroboronated tetrazine probes	[12]

# **Experimental Protocols**

# Protocol 1: Live-Cell STED Imaging of Vimentin using Genetic Code Expansion

This protocol describes the labeling and imaging of vimentin filaments in live COS-7 cells using a genetically encoded TCO-lysine and **SiR-tetrazine**.

### Materials:

- COS-7 cells
- Plasmid encoding the protein of interest (e.g., Vimentin) with an in-frame amber (TAG) codon at the desired labeling site.
- Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., PylRS/tRNAPyl).



- Non-canonical amino acid (e.g., trans-cyclooct-2-ene-L-lysine, TCO\*-Lys).
- SiR-tetrazine.
- Cell culture medium (e.g., DMEM) and supplements.
- Transfection reagent.
- STED microscope with appropriate laser lines (e.g., 640 nm excitation, 775 nm depletion).

### Procedure:

- Cell Seeding and Transfection:
  - Seed COS-7 cells on glass-bottom dishes suitable for microscopy.
  - Co-transfect the cells with the plasmid for the target protein and the aaRS/tRNA plasmid using a suitable transfection reagent.
- Incorporation of the Non-Canonical Amino Acid:
  - 24 hours post-transfection, replace the culture medium with fresh medium supplemented with the TCO\*-Lys (final concentration typically 1-10 μM).
  - Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the ncAA.
- Labeling with SiR-Tetrazine:
  - Prepare a stock solution of SiR-tetrazine in DMSO.
  - $\circ$  Dilute the **SiR-tetrazine** stock solution in pre-warmed cell culture medium to a final concentration of 1-5  $\mu$ M.
  - Remove the medium containing TCO\*-Lys from the cells and wash once with pre-warmed PBS.

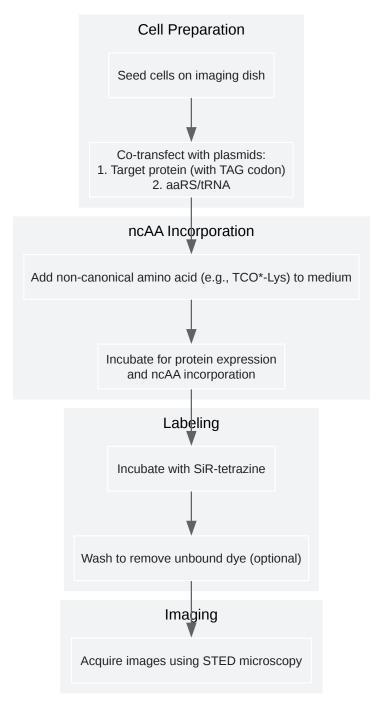


- Add the SiR-tetrazine containing medium to the cells and incubate for 15-30 minutes at 37°C.
- · Washing and Imaging:
  - For fluorogenic probes, washing steps may be minimal. For other probes, wash the cells two to three times with pre-warmed culture medium to remove unbound dye.[9]
  - Replace with fresh, pre-warmed imaging medium (phenol red-free).
  - Proceed with STED microscopy. Acquire images using appropriate laser powers for excitation and depletion to achieve optimal resolution while minimizing phototoxicity.

# **Visualizations**



### Experimental Workflow: Live-Cell STED Imaging with SiR-Tetrazine



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Caption: Workflow for labeling and imaging proteins in live cells.



# Genetic Machinery Orthogonal tRNA ncAA (TCO\*-Lys) mRNA with TAG codon Orthogonal aaRS Charged tRNA Ribosome Translation Protein of Interest with TCO\*-Lys

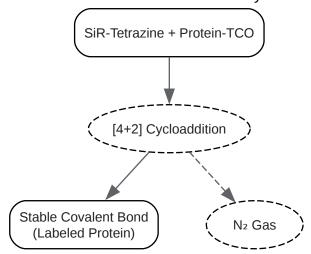
## Genetic Code Expansion and Bioorthogonal Labeling

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Caption: Mechanism of site-specific protein labeling.



### Inverse Electron-Demand Diels-Alder Cycloaddition



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Caption: The chemical reaction enabling bioorthogonal labeling.

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